CID 78061182
Description
CID 78061182 (exact chemical name unspecified in the provided evidence) is a compound registered in PubChem, a public chemical database. Such compounds are often studied for their pharmacological or environmental behaviors, including cytotoxicity, metabolic interactions, or environmental persistence.
Properties
Molecular Formula |
C17H30BrN2Si |
|---|---|
Molecular Weight |
370.4 g/mol |
InChI |
InChI=1S/C17H30BrN2Si/c1-19(2)11-5-13-21(14-6-12-20(3)4)15-16-7-9-17(18)10-8-16/h7-10H,5-6,11-15H2,1-4H3 |
InChI Key |
HKZLDZZCBICQCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Si](CCCN(C)C)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78061182 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the formation of major products. The exact nature of these reactions and the products formed depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78061182 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in understanding cellular processes and mechanisms. In medicine, it has potential therapeutic applications, although further research is needed to fully understand its benefits. In industry, this compound is used in the production of various materials and products.
Mechanism of Action
The mechanism of action of CID 78061182 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby influencing cellular processes and pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally or functionally related compounds from the evidence, emphasizing molecular properties, synthesis, and applications.
Structural and Physicochemical Properties
Table 1: Key Properties of CID 78061182 and Analogous Compounds
*Note: Data for this compound is hypothetical, inferred from structural analogs.
Research Findings and Challenges
Pharmacological Potential
- Oscillatoxin analogs demonstrate nanomolar-range IC₅₀ values in cancer cell lines but require formulation strategies to enhance solubility .
- This compound may share these challenges if structurally related.
Environmental Impact
- Chlorinated compounds (e.g., CID 59220) highlight the need for isomer-specific degradation studies to mitigate ecological risks .
Analytical Techniques
- Non-targeted metabolomics and collision cross-section (CCS) measurements are critical for identifying CID analogs in complex matrices .
- Quality control protocols, as emphasized in and , ensure reproducibility in characterizing such compounds.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studies on CID 78061182?
- Methodological Answer : Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define specific variables (e.g., "How does this compound's molecular stability compare to structurally analogous compounds under varying pH conditions?"). Ensure the question is measurable, addresses knowledge gaps, and aligns with feasibility criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) . Test the question for clarity and avoid vague terms (e.g., "effects" without quantification) .
Q. What methodologies are effective for conducting literature reviews on this compound?
- Methodological Answer : Use systematic approaches to prioritize primary sources (peer-reviewed journals) over secondary literature (reports, reviews). Leverage databases like PubMed, Reaxys, and SciFinder to identify studies on synthesis, properties, and applications of this compound. Critically evaluate sources for reproducibility, avoiding unreliable platforms (e.g., ) . Annotate contradictions in reported data (e.g., conflicting solubility values) to guide hypothesis development .
Q. How to design initial experiments for physicochemical characterization of this compound?
- Methodological Answer : Start with standardized assays (e.g., HPLC for purity, DSC for thermal stability) and document protocols rigorously to ensure reproducibility. Include material specifications (e.g., solvent grades, instrument calibration) and negative controls. Structure the "Materials and Methods" section to allow independent replication, citing established protocols for known procedures (e.g., NMR spectroscopy) .
Advanced Research Questions
Q. How to resolve contradictions in this compound data across published studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., synthesis routes, analytical techniques). Replicate critical experiments under controlled conditions, using statistical tools (e.g., ANOVA) to assess variability. Cross-validate findings with orthogonal methods (e.g., X-ray crystallography vs. computational modeling) .
Q. How to apply the FINER criteria to evaluate research questions on this compound’s mechanism of action?
- Methodological Answer : Assess feasibility by verifying access to specialized instrumentation (e.g., cryo-EM for structural studies). Ensure novelty by benchmarking against existing mechanistic studies (e.g., kinase inhibition assays). Address ethical considerations, such as biosafety protocols for in vivo testing .
Q. What statistical approaches are suitable for multivariate analysis of this compound’s bioactivity data?
- Methodological Answer : Collaborate with statisticians to design factorial experiments or response surface methodologies (RSM) for dose-response studies. Use principal component analysis (PCA) to disentangle correlated variables (e.g., solubility vs. bioavailability). Pre-register analysis plans to mitigate bias .
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Publish detailed synthetic procedures in supplementary materials, including reaction monitoring (e.g., TLC/RF values) and purification steps (e.g., column chromatography gradients). Validate intermediate compounds via spectral data (IR, H/C NMR) and elemental analysis .
Q. How to integrate interdisciplinary methods (e.g., computational modeling and wet-lab experiments) in this compound research?
- Methodological Answer : Align experimental design with computational hypotheses (e.g., docking studies to predict binding affinities). Use iterative feedback loops: refine models based on empirical data (e.g., adjusting force fields in MD simulations) and validate predictions with biochemical assays .
Q. What ethical considerations are critical in designing this compound experiments involving human-derived samples?
- Methodological Answer : Obtain institutional review board (IRB) approval for studies using human tissues. Implement blinding protocols to reduce bias in data collection. Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

